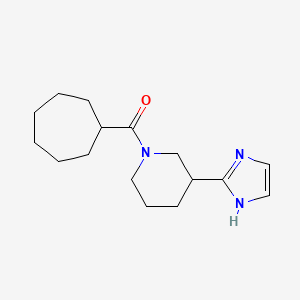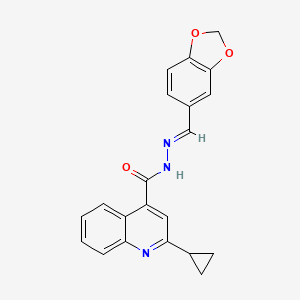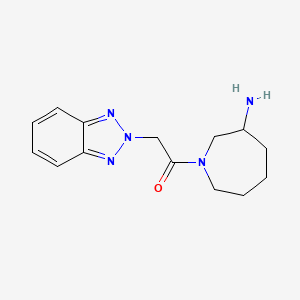
(3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol is a useful research compound. Its molecular formula is C20H33NO2 and its molecular weight is 319.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.251129295 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Affinity for Acetylcholine Receptors
Research into the chemical structure and its affinity for postganglionic acetylcholine receptors of the guinea-pig isolated ileum highlights the importance of structural modifications in enhancing the activity of compounds similar to (3R*,4R*)-1-(4-isobutylbenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol. The study demonstrates how changes in the chemical structure, such as the addition of methylene groups or substitution of hydrogen atoms, can significantly impact the compound's affinity for acetylcholine receptors, providing insights into the development of more effective therapeutic agents (Abramson et al., 1974).
Metabolism and Asymmetric Synthesis
Another aspect of scientific research involves the metabolism and asymmetric synthesis of compounds structurally related to this compound. For example, the asymmetric synthesis of diastereoisomers of a metabolite of metoprolol, a structurally similar compound, has been described, shedding light on the metabolic processes involving such compounds and their potential applications in understanding drug metabolism and designing drugs with improved efficacy and reduced side effects (Shetty & Nelson, 1988).
Protective Groups in Oligonucleotide Synthesis
The application of protective groups, such as the 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl, in the synthesis of oligoribonucleotides demonstrates the utility of compounds with similar structural frameworks in facilitating nucleic acid chemistry. This research underlines the importance of selecting suitable protective groups for efficient and rapid synthesis of oligonucleotides, which is crucial for genetic research and therapeutic development (Reese, Serafinowska, & Zappia, 1986).
Configurational Assignments and Chemical Synthesis
Studies on the PMR spectra of diastereoisomeric compounds related to this compound provide valuable information on configurational assignments and probable conformations. This research is critical for understanding the stereochemical requirements for biological activity and for the design of compounds with specific therapeutic targets (Casy, 1966).
Antioxidant and Antimicrobial Potential
The synthesis and biological evaluation of novel compounds with the piperidin-4-one core, including those similar to this compound, have demonstrated promising antioxidant and antimicrobial activities. This line of research opens new avenues for the development of therapeutic agents targeting oxidative stress-related diseases and infections (Harini et al., 2014).
Eigenschaften
IUPAC Name |
(3R,4R)-4-(2-methoxyethyl)-3-methyl-1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2/c1-16(2)13-18-5-7-19(8-6-18)15-21-11-9-20(22,10-12-23-4)17(3)14-21/h5-8,16-17,22H,9-15H2,1-4H3/t17-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHUHQPFASCZFP-YLJYHZDGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)CC2=CC=C(C=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)CC2=CC=C(C=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5506831.png)
![3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-morpholin-4-ylethyl)-5-(2-thienyl)-3-pyrrolin-2-one](/img/structure/B5506834.png)

![N-benzyl-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5506846.png)


![8-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5506872.png)
![{2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5506886.png)
![3-{[benzyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B5506890.png)
![N'-[(E)-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE](/img/structure/B5506900.png)
![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B5506905.png)
![6-(3-chlorophenyl)-N-cyclobutyl-7-(cyclopropylmethyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506918.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B5506921.png)
![1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]-4-PIPERIDINECARBOXAMIDE](/img/structure/B5506931.png)
